molecular formula C17H17NO3 B2459417 2-(2,3,4-trimethoxyphenyl)-1H-indole CAS No. 137062-10-3

2-(2,3,4-trimethoxyphenyl)-1H-indole

Cat. No.: B2459417
CAS No.: 137062-10-3
M. Wt: 283.327
InChI Key: LONKBHNTWPLNNR-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)-1H-indole (CAS 137062-10-3) is an indole-based chemical compound of significant interest in medicinal chemistry and anticancer research. It features a 1H-indole scaffold linked to a 2,3,4-trimethoxyphenyl group, a recognized pharmacophore in many potent antitubulin agents . This structural motif is commonly investigated for its potential to inhibit tubulin polymerization by targeting the colchicine-binding site on tubulin, a validated approach for developing antimitotic drugs that disrupt microtubule dynamics in tumor cells and can induce apoptosis . The trimethoxyphenyl (TMP) group is a versatile and privileged structure in drug discovery, prominently featured in natural products and their derivatives known for potent biological activity . Compounds incorporating the TMP moiety have demonstrated notable anti-cancer effects by effectively inhibiting targets like tubulin . Researchers value this compound as a building block for developing novel therapeutic candidates, particularly for overcoming P-glycoprotein (P-gp) mediated multiple drug resistance (MDR) in cancer cell lines, a common challenge with existing chemotherapeutics . This product is intended for research applications such as structure-activity relationship (SAR) studies, biochemical profiling, and the synthesis of more complex derivatives. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKBHNTWPLNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,3,4 Trimethoxyphenyl 1h Indole and Its Structural Analogues

General Strategies for 2-Aryl-1H-Indole Core Construction

The construction of the 2-aryl-1H-indole framework can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and annulation protocols. These strategies offer diverse pathways to access a wide array of substituted indole (B1671886) derivatives.

Cyclization Reactions of 2-Ethynylaniline Derivatives

The cyclization of 2-ethynylaniline derivatives represents a direct and atom-economical approach to the indole core. This transformation can be promoted by various catalysts, with copper, indium, and gold salts being particularly effective.

These reactions typically proceed through an intramolecular attack of the aniline nitrogen onto the alkyne, which is activated by the metal catalyst. The choice of catalyst and reaction conditions can influence the reaction efficiency and substrate scope.

Palladium-Catalyzed Cross-Coupling and Annulation Protocols

Palladium catalysis has revolutionized the synthesis of 2-arylindoles, offering highly efficient and versatile methods. wikipedia.org Key strategies include the Larock indole synthesis and Heck-type reactions. wikipedia.org The Larock indole synthesis involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. synarchive.comnih.gov This method is known for its versatility in accommodating various substituents on both the aniline and alkyne components. synarchive.com

More recent advancements have focused on the direct C-H arylation of indoles, which circumvents the need for pre-functionalized starting materials. wikipedia.org Palladium-catalyzed Heck-type reactions have also been developed for the C2-selective arylation of indoles. wikipedia.org A one-step process involving palladium-catalyzed oxidative dehydrogenation of indolines followed by a sequential C2-regioselective Heck-type reaction has been reported as an efficient route to 2-arylindoles under mild, acid- and base-free conditions. wikipedia.org Furthermore, a combination of palladium catalysis and photocatalysis has enabled the C(sp2)–H/C(sp2)–H cross-coupling of N-pyrimidylindoles with simple arenes to furnish 2-arylindoles. wikipedia.org

Palladium-Catalyzed Method Starting Materials Key Features
Larock Indole Synthesiso-Iodoaniline, Disubstituted alkyneVersatile, good functional group tolerance. synarchive.com
Heck-Type C2-ArylationIndole, Aryl halide/boronic acidDirect functionalization of the indole core. wikipedia.org
Oxidative Dehydrogenation/HeckIndoline, Arylboronic acidOne-pot synthesis from indolines, mild conditions. wikipedia.org
Metallaphotoredox CatalysisN-Pyrimidylindole, AreneUtilizes photocatalysis for C-H activation. wikipedia.org

Copper-Catalyzed Cyclization Processes

Copper-catalyzed methods provide a cost-effective and efficient alternative for the synthesis of 2-arylindoles. One notable approach is the copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives, which can be conducted in an aqueous medium at room temperature. jk-sci.comthermofisher.com This method is particularly advantageous for its mild reaction conditions and the potential for catalyst recycling. thermofisher.com

Additionally, copper-catalyzed domino coupling/cyclization processes of 2-alkynylanilines with boronic acids under aerobic conditions allow for the straightforward assembly of 1,2-disubstituted indoles. nih.gov Copper catalysis also facilitates the synthesis of 2-sulfonyliminoindolines from the reaction of N-substituted 2-ethynylanilines with sulfonyl azides, which can be precursors to 2-aminoindoles. ub.edu

Copper-Catalyzed Method Starting Materials Catalyst/Conditions Product Type
Cyclization of 2-Ethynylanilines2-Ethynylaniline derivativesCu(II) salts, H₂O/MeOH, room temperature2-Substituted indoles thermofisher.com
Domino Coupling/Cyclization2-Alkynylanilines, Boronic acidsCu(II), aerobic conditions1,2-Disubstituted indoles nih.gov
Cyclization with Sulfonyl AzidesN-Substituted 2-ethynylanilines, Sulfonyl azidesCuI, chloroform, 25 °C2-Sulfonyliminoindolines ub.edu

Indium-Catalyzed and Gold(III)-Catalyzed Synthetic Routes

Indium and gold catalysts have emerged as powerful tools for the synthesis of indoles due to their strong Lewis acidity and carbophilicity. Indium-catalyzed cyclization of 2-ethynylanilines effectively produces a variety of polyfunctionalized indole derivatives. nih.gov This method is particularly successful for substrates bearing an alkyl or aryl group on the terminal alkyne. nih.gov

Gold(III)-catalyzed annulation of 2-alkynylanilines in alcoholic solvents at room temperature provides a mild and efficient route to indole derivatives. nih.gov Gold catalysts are highly effective in activating the alkyne moiety towards intramolecular nucleophilic attack by the aniline nitrogen.

Transition Metal-Free Approaches to Indole Synthesis

While transition metal catalysis dominates the field, several transition-metal-free methods for the synthesis of 2-arylindoles have been developed, offering advantages in terms of cost and toxicity. One such method involves the condensation of N- or O-benzyl benzaldehydes with dimethyl sulfoxide, mediated by tert-butoxide, to yield 2-aryl indoles and benzofurans. nih.gov

Another approach is a one-pot synthesis from N-(2-methyl-3-nitrophenyl)acetamide and 2-fluorobenzaldehydes in the presence of cesium carbonate. This cascade reaction proceeds through a nucleophilic aromatic substitution followed by a Knoevenagel condensation and subsequent cyclization. Additionally, the conversion of 2-arylindoles to 2-aminoarylphenones can be achieved under transition-metal-free conditions using oxygen as the sole oxidant, highlighting the reactivity of the indole core. nih.gov

Introduction of the Trimethoxyphenyl Substituent at the 2-Position

The introduction of the 2,3,4-trimethoxyphenyl substituent at the 2-position of the indole ring can be accomplished through the general synthetic strategies outlined above. The choice of method will depend on the availability of the starting materials.

One of the most direct approaches would be the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. organic-chemistry.orgnih.gov In this context, the reaction of phenylhydrazine with 2,3,4-trimethoxyacetophenone would, in principle, yield the target compound. However, the regioselectivity of the cyclization can be influenced by the substitution pattern on the phenylhydrazine. bohrium.com

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful and modular approach. The Larock indole synthesis could be employed by reacting an o-iodoaniline with 1-ethynyl-2,3,4-trimethoxybenzene. synarchive.comnih.gov This method generally favors the placement of the bulkier aryl group at the C2 position of the indole. nih.gov

Another viable palladium-catalyzed method is the Suzuki coupling . This would involve the reaction of a 2-haloindole (e.g., 2-bromo- or 2-iodoindole) with 2,3,4-trimethoxyphenylboronic acid. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized centers.

The Heck reaction provides another avenue, where a 2-haloindole could be coupled with 2,3,4-trimethoxystyrene. wikipedia.org This reaction is a cornerstone of palladium-catalyzed C-C bond formation. wikipedia.org

Finally, a transition-metal-free approach could be envisioned through the reaction of an appropriate o-toluidine derivative with a 2,3,4-trimethoxybenzonitrile derivative, as has been demonstrated for other 2-arylindoles.

Synthetic Strategy Key Reactants for 2-(2,3,4-trimethoxyphenyl)-1H-indole General Reaction Type
Fischer Indole SynthesisPhenylhydrazine and 2,3,4-trimethoxyacetophenoneAcid-catalyzed cyclization organic-chemistry.org
Larock Indole Synthesiso-Iodoaniline and 1-ethynyl-2,3,4-trimethoxybenzenePalladium-catalyzed annulation synarchive.com
Suzuki Coupling2-Haloindole and 2,3,4-trimethoxyphenylboronic acidPalladium-catalyzed cross-coupling
Heck Reaction2-Haloindole and 2,3,4-trimethoxystyrenePalladium-catalyzed cross-coupling wikipedia.org

Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, providing a direct route to 2-arylindoles. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a premier method for this transformation due to its mild conditions and high functional group tolerance nih.gov.

To synthesize this compound, this reaction would typically involve the coupling of a 2-haloindole (e.g., 2-bromo-1H-indole or 2-iodo-1H-indole) with (2,3,4-trimethoxyphenyl)boronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst youtube.comyoutube.comyoutube.com.

Recent advancements have focused on the direct C-H arylation of the indole core, bypassing the need for pre-halogenated indole substrates. This approach involves a palladium-catalyzed reaction between indole and an arylboronic acid. For instance, a one-step synthesis of 2-arylindoles from indolines has been developed, which proceeds through an initial palladium-catalyzed oxidative dehydrogenation of the indoline to indole, followed by a C2-selective arylation with an arylboronic acid nih.gov. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity nih.govnih.gov.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling to form 2-Arylindoles

Component Examples Purpose
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Facilitates the cross-coupling reaction
Ligand PPh₃, PCy₃, SPhos, XPhos Stabilizes the palladium catalyst and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation
Solvent Dioxane, Toluene, DMF, Ethanol/Water Solubilizes reactants and influences reaction rate
Indole Substrate 2-Bromo-1H-indole, 2-Iodo-1H-indole Aryl halide coupling partner

| Boron Reagent | (2,3,4-trimethoxyphenyl)boronic acid | Aryl donor coupling partner |

Other related cross-coupling strategies include the Stille coupling (using organotin reagents) and the Heck coupling, although the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the organoboron reagents nih.gov.

Condensation and Cycloaddition Reactions Incorporating Trimethoxyphenyl Precursors

Classical indole syntheses rely on the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization. These methods are robust and allow for the incorporation of the trimethoxyphenyl moiety from the outset.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis uwindsor.ca. It involves the acid-catalyzed cyclization of a phenylhydrazone wikipedia.orgjk-sci.com. To produce this compound, phenylhydrazine would be condensed with 1-(2,3,4-trimethoxyphenyl)ethan-1-one to form the corresponding phenylhydrazone. This intermediate, when heated in the presence of an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement followed by the elimination of ammonia to yield the final indole product nih.gov. The regioselectivity can be an issue with unsymmetrical ketones, but is well-defined in this case youtube.com.

Bischler-Möhlau Indole Synthesis : This method forms a 2-aryl-indole from an α-halo-ketone and an excess of an aniline drugfuture.comwikipedia.orgchemeurope.com. The synthesis of the target compound would involve the reaction of 2-bromo-1-(2,3,4-trimethoxyphenyl)ethan-1-one with aniline. The reaction proceeds through the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring wikipedia.orgresearchgate.net. While effective, this reaction often requires harsh conditions chemeurope.com.

Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation, the Larock synthesis constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne wikipedia.orgub.eduresearchgate.net. The synthesis of a structural analogue of the target compound could be achieved by reacting o-iodoaniline with 1-ethynyl-2,3,4-trimethoxybenzene. The reaction is highly regioselective, with the aryl group of the aniline typically adding to the less sterically hindered carbon of the alkyne, and the nitrogen attacking the more hindered carbon scispace.com.

Cycloaddition Reactions : Modern synthetic strategies include intramolecular cycloadditions to assemble the indole core. For instance, a [4+2] cycloaddition of ynamides with conjugated enynes can produce highly substituted indolines, which can then be oxidized to indoles nih.gov. A precursor containing both the trimethoxyphenyl group and the necessary diene and dienophile components could be designed to undergo a thermal or Lewis acid-catalyzed cycloaddition to form the bicyclic indole system directly nih.govuchicago.edu.

Regioselective Functionalization of the Indole Nucleus

Once the this compound core is formed, further molecular complexity can be introduced through regioselective functionalization of the indole ring. The indole nucleus has several sites susceptible to reaction, and the outcome is governed by both the inherent reactivity of the indole ring and the directing effects of existing substituents.

The C3 position of indole is the most electron-rich and is typically the primary site for electrophilic substitution. However, the bulky 2-aryl substituent can influence this reactivity. Common functionalization reactions include:

N-Functionalization : The indole nitrogen (N1) can be readily alkylated, acylated, or protected using a variety of reagents, typically by deprotonation with a base (e.g., NaH) followed by reaction with an electrophile nih.gov.

C3-Functionalization : Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation preferentially occur at the C3 position.

C-H Activation/Functionalization : Modern methods allow for the functionalization of less reactive positions through transition-metal-catalyzed C-H activation. By installing a directing group on the indole nitrogen, it is possible to selectively functionalize other positions nih.gov. For example, a pivaloyl directing group can facilitate palladium-catalyzed C4-arylation nih.gov. Similarly, other directing groups can enable functionalization at the C5 or C7 positions, offering precise control over substitution patterns nih.govmdpi.com.

The directing ability of the N-substituent plays a crucial role in switching the regioselectivity of lithiation and subsequent functionalization, allowing access to different isomers rsc.org.

Table 2: Regioselectivity of Common Indole Functionalization Reactions

Reaction Type Reagent(s) Primary Position(s) Notes
N-Alkylation R-X, Base (e.g., NaH) N1 Straightforward substitution on the nitrogen atom.
Electrophilic Halogenation NBS, NCS, I₂ C3 Occurs readily at the most nucleophilic position.
Vilsmeier-Haack Formylation POCl₃, DMF C3 Introduces an aldehyde group at C3.
Friedel-Crafts Acylation Acyl chloride, Lewis Acid C3 Introduces an acyl group at C3.

| Directed C-H Arylation | Pd(OAc)₂, Directing Group, Ar-X | C4, C5, C7 | Regioselectivity is controlled by the choice of directing group on N1. nih.gov |

Multi-Step Synthesis Pathways for Complex Indole-Trimethoxyphenyl Conjugates

The construction of more complex molecules incorporating the this compound scaffold requires carefully planned multi-step synthetic sequences. These pathways combine the ring-forming and functionalization reactions described previously to build intricate molecular architectures.

A representative synthetic pathway might begin with the construction of the core indole structure, followed by a series of post-modification steps. For example, a synthesis could start with the N-alkylation of indole to introduce a functional handle or to modify the compound's solubility nih.gov. Following this, a Friedel-Crafts acylation at the C3 position using oxalyl chloride can install a glyoxalate group, which serves as a versatile intermediate nih.gov. This intermediate can then be coupled with other molecules to form more complex conjugates.

An example of such a pathway is the synthesis of novel heterocyclic indole-trimethoxyphenyl conjugates nih.gov. The synthesis begins with the N-alkylation of indole, followed by acylation at C3 with oxalyl chloride to form an indol-3-yl glyoxylyl chloride. This intermediate can be further reacted to build more elaborate structures. This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships in drug discovery programs. Such multi-step syntheses are essential for creating libraries of related compounds for biological screening uva.nl.

The development of mild and general protocols, such as improved Larock indolization methods, facilitates the convergent synthesis of complex natural products containing functionalized indole cores nih.gov. These pathways often rely on the strategic use of protecting groups and the careful sequencing of coupling and functionalization reactions to achieve the desired target molecule with high efficiency and control.

Advanced Spectroscopic and Structural Characterization of 2 2,3,4 Trimethoxyphenyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic framework. emerypharma.com

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. For 2-(2,3,4-trimethoxyphenyl)-1H-indole, the spectrum can be divided into signals from the indole (B1671886) ring, the trimethoxyphenyl substituent, and the methoxy (B1213986) groups.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature and participation in hydrogen bonding. The protons of the indole ring itself (H-3, H-4, H-5, H-6, H-7) resonate in the aromatic region (δ 6.5-7.7 ppm). The H-3 proton is expected to be a singlet or a doublet with a small coupling constant, appearing around δ 6.8 ppm. The protons on the benzo portion of the indole ring (H-4 to H-7) exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The protons of the 2,3,4-trimethoxyphenyl ring appear as two doublets in the aromatic region, corresponding to H-5' and H-6', with coupling constants typical for ortho-coupled protons (J ≈ 8-9 Hz). The three methoxy groups (at C-2', C-3', and C-4') are expected to appear as distinct singlets in the upfield region of the spectrum (δ 3.8-4.1 ppm), each integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on typical values for 2-arylindoles and substituted benzene (B151609) rings.

Proton Predicted Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
NH (H-1) > 8.1 br s -
H-3 ~6.8 s -
H-4 ~7.6 d ~8.0
H-5 ~7.1 t ~7.5
H-6 ~7.2 t ~7.5
H-7 ~7.4 d ~8.1
H-5' ~6.8 d ~8.7
H-6' ~7.3 d ~8.7
2'-OCH₃ ~4.0 s -
3'-OCH₃ ~3.9 s -

¹³C NMR spectroscopy maps the carbon backbone of a molecule. The spectrum for this compound would show distinct signals for all 17 carbon atoms. The chemical shifts are influenced by the hybridization and electronic environment of each carbon.

The carbons of the indole ring typically resonate between δ 100 and 140 ppm. C-2, being attached to the bulky phenyl group and the nitrogen atom, would appear significantly downfield. C-3 is characteristically found at a higher field (~δ 100 ppm) in 2-substituted indoles. acs.org The quaternary carbons of the indole ring (C-3a and C-7a) can be identified by their lack of signal in a DEPT-135 experiment.

The carbons of the trimethoxyphenyl ring will appear in the aromatic region, with the oxygen-substituted carbons (C-2', C-3', C-4') resonating at lower fields (δ 140-160 ppm) compared to the proton-bearing carbons (C-5', C-6') and the carbon attached to the indole ring (C-1'). The three methoxy carbons are expected in the δ 56-62 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical values for 2-arylindoles and substituted benzene rings.

Carbon Predicted Chemical Shift (δ ppm)
C-2 ~137
C-3 ~101
C-3a ~129
C-4 ~121
C-5 ~123
C-6 ~120
C-7 ~111
C-7a ~137
C-1' ~120
C-2' ~152
C-3' ~142
C-4' ~154
C-5' ~108
C-6' ~124
2'-OCH₃ ~61
3'-OCH₃ ~61

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this molecule, COSY would show correlations between adjacent protons on the indole's benzo ring (H-4/H-5, H-5/H-6, H-6/H-7) and between the ortho protons on the trimethoxyphenyl ring (H-5'/H-6'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). slideshare.net It allows for the definitive assignment of protonated carbons by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). slideshare.net This is particularly useful for identifying quaternary carbons, which are not observed in HSQC. For instance, the N-H proton could show a correlation to C-2, C-3, and C-7a, while the H-3 proton would correlate to C-2, C-3a, and C-4. The methoxy protons would show correlations to their respective attached carbons (C-2', C-3', C-4'), confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximity between the indole H-3 proton and the H-6' proton of the phenyl ring, providing insight into the rotational orientation of the phenyl group relative to the indole plane.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be characterized by a sharp, medium-intensity peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. beilstein-journals.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1450-1620 cm⁻¹ would contain multiple sharp bands due to C=C stretching vibrations within the aromatic rings. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups would be prominent in the 1275-1200 cm⁻¹ and 1130-1020 cm⁻¹ regions, respectively.

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to the aromatic ring vibrations. americanpharmaceuticalreview.com The symmetric vibrations of the benzene rings, which might be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum, providing complementary information for structural confirmation. azooptics.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Indole N-H Stretch ~3400 Medium, Sharp
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H (Methoxy) Stretch 2830-2950 Medium
Aromatic C=C Stretch 1450-1620 Medium to Strong
C-N Stretch 1300-1350 Medium
Aryl-O (Methoxy) Asymmetric Stretch 1200-1275 Strong
Aryl-O (Methoxy) Symmetric Stretch 1020-1130 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophore. The 2-arylindole core constitutes an extended conjugated system.

Indole itself exhibits two main absorption bands, an intense band around 270-290 nm (the ¹La band) and a lower intensity, structured band around 260-270 nm (the ¹Lb band). The substitution of an aryl group at the C-2 position extends the π-conjugation, typically causing a bathochromic (red) shift of these absorption maxima to longer wavelengths (>300 nm). The presence of electron-donating methoxy groups on the phenyl ring further influences the electronic transitions, potentially leading to additional shifts and changes in absorption intensity. The UV-Vis spectrum is therefore a key indicator of the electronic structure of the conjugated system. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₇H₁₇NO₃), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition with high confidence.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the structure. nih.gov The molecular ion of a 2-arylindole is typically quite stable. Common fragmentation pathways for indole derivatives can involve the loss of small neutral molecules or radicals. scielo.br For the title compound, characteristic fragment ions could arise from:

Loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion.

Subsequent loss of carbon monoxide (CO) from the resulting ion.

Cleavage of the C-O bonds of the other methoxy groups.

Fragmentation of the indole ring itself, though this often requires higher energy. scielo.br

Analyzing these fragmentation patterns provides a detailed fingerprint that corroborates the proposed molecular structure. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The application of single-crystal X-ray diffraction to the derivatives of this compound allows for a detailed examination of their molecular architecture. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, from which the positions of individual atoms are determined.

The conformation of this compound derivatives is largely dictated by the rotational freedom around the single bond connecting the indole and trimethoxyphenyl rings. X-ray crystallographic studies on analogous compounds reveal the preferred orientations of these aromatic systems. For instance, in the related compound 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the planes of the indole and trimethoxyphenyl rings were found to form a significant dihedral angle of 45.35 (5)°. nih.govresearchgate.net This non-planar arrangement is a common feature in such biaryl systems, arising from the need to minimize steric hindrance between the two rings.

In cases where chiral centers are present in the derivatives, X-ray crystallography provides an absolute determination of the stereochemistry. This is of paramount importance in medicinal chemistry, where different enantiomers of a compound can exhibit vastly different biological activities. The precise spatial arrangement of substituents, as determined by X-ray diffraction, is essential for building accurate structure-activity relationships.

ParameterValueCompound Reference
Dihedral Angle (Indole-Phenyl)45.35 (5)°5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole nih.govresearchgate.net
Indole Ring FoldingSlight fold along C(8)-C(9)2-[1-Phenylsulfonyl-2-(3,4,5-trimethoxyphenyl)vinyl]-3-(phenylthio)indole researchgate.net

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystalline lattice. This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. The indole moiety, with its N-H group, is a classic hydrogen bond donor. nih.gov

In the crystal structures of many indole derivatives, intermolecular hydrogen bonds play a pivotal role in the formation of extended supramolecular assemblies. researchgate.net For example, in the crystal of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions link the molecules into a two-dimensional network. nih.gov The analysis of indole analogues has also highlighted the significance of N–H···π interactions, with an interaction energy of approximately -28 kJ/mol, and π···π stacking interactions, with an energy of about -18 kJ/mol. nih.gov

The nature and geometry of these hydrogen bonds can be precisely characterized from the crystallographic data. For instance, in a study of 3,3′-dimethoxybiphenyl, a related biaryl system, three distinct intermolecular C–H…O hydrogen bonds were identified as crucial for the crystal cohesion. ias.ac.in The donor-acceptor distances and the angles of these bonds can be accurately measured, providing a quantitative understanding of the forces holding the crystal lattice together.

These non-covalent interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. Understanding this supramolecular assembly is not only of fundamental interest in crystal engineering but also has practical implications for the material properties of the compound, such as solubility and polymorphism.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Supramolecular Motif
C—H⋯OC-HO--2D Network
C—H⋯πC-Hπ-system--2D Network
N–H···πN-Hπ-system--Dimer
π···π stackingπ-systemπ-system--Columnar stacks

Computational and Theoretical Investigations of 2 2,3,4 Trimethoxyphenyl 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become an indispensable tool in computational chemistry. For 2-(2,3,4-trimethoxyphenyl)-1H-indole, DFT calculations can reveal intricate details about its geometry, electronic distribution, and spectroscopic characteristics.

Optimized Molecular Geometry and Energetic Parameters

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, in similar complex molecules, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set are commonly employed to achieve a high degree of accuracy that correlates well with experimental data, such as those from X-ray crystallography niscpr.res.in.

Table 1: Representative Calculated Energetic Parameters for a Molecule like this compound (Note: These are illustrative values based on typical DFT calculations for similar organic molecules, as specific data for the target compound is not publicly available.)

ParameterIllustrative ValueUnit
Total Energy-X.XXXXHartrees
Enthalpy of Formation-Y.YYYYkcal/mol
Gibbs Free Energy-Z.ZZZZkcal/mol
Dipole Moment~2-4Debye

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO science.gov. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized eurjchem.com. DFT studies on various organic molecules have shown that the energy gap is a key factor in evaluating their electronic properties ajchem-a.com.

For this compound, FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. Typically, in such aromatic systems, these orbitals are distributed across the π-conjugated framework. The analysis would reveal which parts of the molecule are more likely to participate in nucleophilic (HOMO-driven) or electrophilic (LUMO-driven) reactions.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: Values are representative for similar aromatic heterocyclic compounds.)

OrbitalEnergy (eV)Description
HOMO~ -5.5 to -6.5Electron-donating capability
LUMO~ -1.0 to -2.0Electron-accepting capability
Energy Gap (ΔE)~ 3.5 to 4.5Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, typically around hydrogen atoms bonded to electronegative atoms. Green areas denote neutral potential science.govajchem-a.com.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the indole (B1671886) ring, identifying these as potential sites for electrophilic interaction or hydrogen bonding. Positive potential (blue) would be expected on the N-H proton of the indole ring and some aromatic protons.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals researchgate.net. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the strength of the interaction; a higher E2 value indicates a more significant interaction and greater molecular stability science.gov.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the vibrational modes of a molecule, corresponding to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model nih.gov. These calculations help in the assignment of specific vibrational modes, such as C-H, N-H, and C-O stretching and bending, to the experimentally observed spectral bands researchgate.netnih.govajchem-a.com.

NMR Chemical Shifts: Theoretical calculations can also predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts nih.govliverpool.ac.uk. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing the predicted chemical shifts with experimental NMR data is a powerful method for structural verification openaccesspub.orgresearchgate.net.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical correlation found in DFT studies of similar molecules.)

Spectroscopic DataPredicted Value RangeTypical Experimental Range
N-H Stretch (IR)~3450-3550 cm⁻¹~3400-3500 cm⁻¹
C-O Stretch (IR)~1200-1250 cm⁻¹~1210-1260 cm⁻¹
Indole N-H Proton (¹H NMR)~8.0-8.5 ppm~8.0-8.3 ppm
Methoxy Protons (¹H NMR)~3.8-4.1 ppm~3.8-4.0 ppm

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would be performed to explore its potential interactions with various biological targets. The indole scaffold is a "privileged structure" known to bind to many receptors researchgate.net. Docking studies on similar indole derivatives have explored their potential as inhibitors for targets like cyclooxygenase (COX) enzymes or as antimicrobial agents nih.govnih.gov. For example, studies on related trimethoxyphenyl compounds have investigated their binding to the colchicine binding site of tubulin, a key target in cancer therapy nih.gov.

A typical docking study involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (this compound) by optimizing its geometry and assigning charges.

Using a docking algorithm to fit the ligand into the active site of the protein, generating multiple possible binding poses.

Scoring these poses based on binding energy or affinity, with lower binding energies indicating more favorable interactions researchgate.netscispace.com.

The results would identify the most likely binding mode and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the target protein nih.gov. This information is crucial for predicting the compound's biological activity and for guiding further structural modifications to improve its potency and selectivity.

Identification of Putative Biological Targets and Binding Pockets

In the absence of direct studies on this compound, computational methods can be employed to identify potential biological targets. One common approach is reverse docking, where the compound is docked against a library of known protein structures to predict potential binding partners. For instance, studies on various indole derivatives have utilized online servers like Swiss-Target Prediction and ACID Reverse Docking to identify probable macromolecular targets. mdpi.com

Based on the activities of structurally similar molecules, several putative targets can be hypothesized. For example, 2-phenylindole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site. nih.govnih.gov Molecular docking studies on these analogues have helped to elucidate the binding mode within this site on tubulin. nih.govresearchgate.net Therefore, it is plausible that this compound could also target tubulin.

Another potential target class could be protein kinases, as various indole derivatives have shown kinase inhibitory activity. nih.gov Furthermore, cyclooxygenase (COX) enzymes are also potential targets, given that certain trimethoxyphenyl-containing compounds have been investigated as COX inhibitors.

Once a putative target is identified, computational tools can predict the most likely binding pocket. These pockets are typically hydrophobic cavities on the protein surface. For example, in the case of tubulin, the colchicine binding site is a well-defined hydrophobic pocket. researchgate.net For other targets, such as kinases, the ATP-binding site is a common target for small molecule inhibitors. The specific trimethoxy substitution pattern on the phenyl ring of this compound would play a crucial role in determining the precise fit and interactions within a given binding pocket.

Table 1: Putative Biological Targets for 2-phenylindole Derivatives and Related Compounds

Putative Target Evidence from Related Compounds Potential Binding Pocket
Tubulin Inhibition of polymerization by 2-phenylindoles. nih.govnih.gov Colchicine binding site. nih.govresearchgate.net
Protein Kinases Kinase inhibition reported for several indole derivatives. nih.gov ATP-binding site
Cyclooxygenase (COX) COX inhibition observed for some trimethoxyphenyl analogues. Catalytic site
HIV-1 gp41 Inhibition of HIV-1 fusion by indole-based compounds. nih.govacs.org Hydrophobic pocket. nih.govacs.org

Elucidation of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts)

The intermolecular interactions between this compound and a putative protein target are critical for its binding affinity and selectivity. These interactions can be elucidated using molecular docking simulations. Based on the structure of the compound, several key interactions can be predicted.

Hydrogen Bonds: The indole moiety contains an N-H group which can act as a hydrogen bond donor. This is a crucial interaction observed in many indole derivatives binding to their targets. nih.gov The oxygen atoms of the three methoxy groups on the phenyl ring can act as hydrogen bond acceptors.

Hydrophobic Contacts: The planar indole ring and the phenyl ring are both hydrophobic and can engage in significant hydrophobic interactions with nonpolar amino acid residues in a binding pocket. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan in the binding site can form favorable π-π stacking or π-cation interactions with the indole and phenyl rings of the ligand. mdpi.com

For example, in docking studies of 2-phenylindole derivatives with tubulin, key interactions often involve hydrogen bonds with residues like Asn, Gln, and Thr, and hydrophobic interactions with Leu, Val, and Ala. nih.gov The specific orientation and interactions of this compound would be dictated by the arrangement of amino acid residues in the target's binding pocket.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction Type Potential Interacting Group on Compound Potential Interacting Residues in Protein
Hydrogen Bond (Donor) Indole N-H Asp, Glu, Asn, Gln, Ser, Thr, Carbonyl backbone
Hydrogen Bond (Acceptor) Methoxy oxygens Arg, Lys, His, Asn, Gln, Ser, Thr
Hydrophobic Interactions Indole ring, Phenyl ring Ala, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π Stacking Indole ring, Phenyl ring Phe, Tyr, Trp, His

Prediction of Binding Affinities and Orientations

Computational docking programs can predict the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and the preferred binding orientation (pose) of a ligand within a protein's active site. thesciencein.orgrsyn.fyi For this compound, this would involve docking the molecule into the binding pockets of putative targets identified in section 4.2.1.

The predicted binding affinity is a function of the intermolecular interactions described in section 4.2.2. A lower binding energy generally indicates a more favorable interaction. The trimethoxy substitution pattern is expected to significantly influence the binding affinity. For instance, studies on other substituted 2-phenylindoles have shown that methoxy groups can enhance binding affinity. nih.gov

It is important to note that these predictions are theoretical and require experimental validation, for instance, through in vitro binding assays.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Stability

Molecular dynamics (MD) simulations provide insights into the conformational flexibility of this compound and the dynamic stability of its complex with a biological target. An MD simulation would track the movements of all atoms in the system over time, providing a detailed picture of the molecule's behavior.

The conformational landscape of this compound is largely defined by the rotation around the single bond connecting the indole and the trimethoxyphenyl rings. This rotation determines the dihedral angle between the two aromatic systems. Conformational analysis of similar biphenyl systems suggests that the planar conformation is often disfavored due to steric hindrance between the ortho substituents. researchgate.netic.ac.uklibretexts.org The trimethoxy groups, particularly the one at the 2-position, would likely impose significant steric constraints, leading to a twisted conformation in the lowest energy state.

When bound to a protein, the conformational flexibility of the molecule might be reduced as it adopts a specific bioactive conformation. MD simulations of the ligand-protein complex can assess the stability of the binding pose predicted by molecular docking. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. Fluctuations in the ligand's position can reveal the strength of its interactions with the binding pocket.

Quantum Chemical Characterization of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties and chemical reactivity of this compound. nih.gov Chemical reactivity descriptors provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions.

Fukui Functions: The Fukui function is a key concept in DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de For this compound, calculating the condensed Fukui functions for each atom would allow for the prediction of which parts of the molecule are most likely to participate in chemical reactions or interactions. Generally, in indole derivatives, the C3 position of the indole ring is susceptible to electrophilic attack. youtube.comnih.gov

Other important reactivity descriptors that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Global Hardness and Softness: These parameters describe the resistance of a molecule to change its electron distribution.

Electronegativity and Chemical Potential: These descriptors relate to the molecule's tendency to attract electrons.

Table 3: Theoretical Chemical Reactivity Descriptors and Their Significance

Descriptor Significance Predicted Trend for this compound
Fukui Function (f+) Reactivity towards nucleophiles. faccts.de Likely to be higher on specific carbon atoms of the aromatic rings.
Fukui Function (f-) Reactivity towards electrophiles. faccts.de Expected to be significant at the C3 position of the indole ring. youtube.comnih.gov
HOMO Energy Electron-donating ability. nih.gov The electron-rich indole and trimethoxyphenyl rings would contribute to a relatively high HOMO energy.
LUMO Energy Electron-accepting ability. nih.gov The aromatic systems can accept electron density.
HOMO-LUMO Gap Chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Theoretical calculations can be used to predict the nonlinear optical (NLO) properties of this compound. Organic molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit large NLO responses, making them of interest for applications in optoelectronics. researchgate.netnih.gov

The key NLO properties that can be calculated using quantum chemical methods include:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. A high β value is desirable for applications such as second-harmonic generation.

The presence of the electron-rich indole ring (donor) and the trimethoxyphenyl group could facilitate intramolecular charge transfer upon excitation, which is a key requirement for a significant NLO response. researchgate.net Theoretical studies on other indole derivatives have shown that they can possess good NLO properties. researchgate.net DFT calculations would be instrumental in quantifying the polarizability and hyperpolarizability of this compound and assessing its potential as an NLO material. nih.govacs.org

Pharmacological and Biological Research Perspectives on Indole Trimethoxyphenyl Conjugates

Anti-Cancer and Anti-Mitotic Research on Indole-Trimethoxyphenyl Conjugates

The fusion of an indole (B1671886) ring with a trimethoxyphenyl (TMP) moiety has yielded a significant class of compounds with potent anti-cancer and anti-mitotic properties. The TMP group, a key feature of natural products like Combretastatin (B1194345) A-4 (CA-4), is crucial for the biological activity of these conjugates. nih.govnih.gov Research has demonstrated that linking the TMP moiety to an indole scaffold can overcome issues like the metabolic instability of CA-4 while maintaining or enhancing its anti-cancer efficacy. nih.gov These synthetic conjugates are designed to interfere with the fundamental cellular processes of mitosis, leading to the inhibition of cancer cell proliferation. nih.gov

Arylthioindole derivatives, which feature an indole core and a TMP group, have been identified as potent inhibitors of tubulin, the protein subunit of microtubules. mdpi.com Numerous studies have developed and evaluated various indole-trimethoxyphenyl structures, consistently showing that the TMP moiety plays a critical role in their interaction with tubulin. mdpi.com The anti-proliferative activity of these compounds has been observed in a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. mdpi.comnih.gov

Tubulin Polymerization Inhibition Mechanisms

The primary mechanism by which indole-trimethoxyphenyl conjugates exert their anti-mitotic effects is through the inhibition of tubulin polymerization. nih.govnih.govtandfonline.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a pivotal role in cell division. nih.govresearchgate.net By disrupting the dynamic assembly of tubulin into microtubules, these compounds halt the cell division process. nih.gov The trimethoxyphenyl group is consistently recognized as essential for this interaction with tubulin. nih.govresearchgate.net

Binding to the Colchicine Site of Tubulin

Extensive research, including molecular docking studies, has confirmed that indole-trimethoxyphenyl conjugates bind to the colchicine binding site on the β-subunit of tubulin. nih.govnih.govnih.govnih.gov This binding site is located at the interface between the α- and β-tubulin heterodimers. nih.gov The TMP moiety is specifically implicated in the key interactions within this pocket. researchgate.net Unlike other tubulin-targeting agents that bind to the taxane or vinca alkaloid sites, no colchicine-binding site inhibitor has yet received FDA approval for cancer treatment, making this a promising area for drug development. researchgate.netacs.org Agents that bind to this site have potential advantages, such as the ability to overcome multidrug resistance mediated by P-glycoprotein. nih.govacs.org The planar structure of the central ring system in many of these conjugates appears to be important for optimal binding to the colchicine site. nih.gov

Disruption of Microtubule Dynamics and Microtubule Fragmentation

By binding to the colchicine site, 2-(2,3,4-trimethoxyphenyl)-1H-indole and related conjugates prevent the polymerization of tubulin dimers into microtubules. mdpi.comtandfonline.com This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The inhibition of tubulin polymerization leads to a destabilization of the microtubule network. mdpi.comtandfonline.com Studies on various indole derivatives containing the TMP moiety have demonstrated potent, concentration-dependent inhibition of tubulin assembly. mdpi.comnih.govtandfonline.com For instance, certain arylthioindole and quinoline-indole derivatives have shown tubulin polymerization inhibition with IC₅₀ values in the low micromolar range, comparable to or even more potent than CA-4. mdpi.com This disruption ultimately leads to mitotic arrest and subsequent cell death. nih.gov

Induction of Apoptosis Pathways in Cancer Cell Lines

Following prolonged arrest in the G2/M phase, cancer cells treated with indole-trimethoxyphenyl conjugates typically undergo apoptosis, or programmed cell death. nih.govnih.gov This is a key outcome of their anti-cancer activity. The induction of apoptosis has been observed across a variety of cancer cell lines. nih.govmdpi.com The apoptotic process is often initiated through the intrinsic pathway, which involves the activation of caspase cascades. mdpi.com For example, studies have shown that these compounds can induce apoptosis by activating caspase-3. mdpi.com Other research has demonstrated the upregulation of pro-apoptotic proteins like p53 and Bax, and the release of cytochrome c from the mitochondria, which are hallmark events of apoptosis. nih.govmdpi.com The induction of apoptosis is a crucial mechanism by which these tubulin inhibitors eliminate proliferating cancer cells. nih.govnih.gov

Inhibition of Cancer Cell Migration and Invasion

Beyond their anti-proliferative effects, certain indole derivatives have also shown potential in inhibiting cancer cell migration and invasion, which are critical processes in tumor metastasis. nih.gov The cytoskeleton, of which microtubules are a key component, is integral to cell motility. By disrupting microtubule function, indole-based compounds can impair the ability of cancer cells to move and invade surrounding tissues. A study on indole-based benzenesulfonamides demonstrated a suppression of tumor cell migration in breast cancer cell lines. nih.gov While the primary focus of research on this compound and its analogues has been on their anti-mitotic activity, the disruption of microtubule dynamics inherently suggests a potential to interfere with cell migration.

Data on Anti-Cancer Activity of Indole-Trimethoxyphenyl Conjugates

Compound ClassCancer Cell LineActivity MeasurementValueReference
Arylthioindole (St. 14)-Tubulin Polymerization IC₅₀1.6 µM mdpi.com
Arylthioindole (St. 15)-Tubulin Polymerization IC₅₀2.0 µM mdpi.com
Arylthioindole (St. 16)-Tubulin Polymerization IC₅₀0.99 µM mdpi.com
Arylthioindole (St. 17)-Tubulin Polymerization IC₅₀0.67 µM mdpi.com
Quinoline-Indole (St. 42)HepG2, KB, HCT-8, MDA-MB-231, H22Antiproliferative IC₅₀< 10 nM mdpi.com
Quinoline-Indole (St. 42)-Tubulin Polymerization IC₅₀2.54 µM mdpi.com
Quinoline-Indole (St. 43)HepG2, KB, HCT-8, MDA-MB-231, H22Antiproliferative IC₅₀< 10 nM mdpi.com
Quinoline-Indole (St. 43)-Tubulin Polymerization IC₅₀2.09 µM mdpi.com
Indolyl-1,2,4-triazole (7i)PaCa2 (Pancreatic)Cytotoxicity IC₅₀0.8 µM researchgate.net
Indolyl Chalcone (9e)HeLa (Cervical)Antiproliferative IC₅₀0.37 µM nih.gov
Indolyl Chalcone (9e)HT29 (Colon)Antiproliferative IC₅₀0.16 µM nih.gov
Indolyl Chalcone (9e)MCF-7 (Breast)Antiproliferative IC₅₀0.17 µM nih.gov

Strategies for Overcoming Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux chemotherapeutic drugs from cancer cells. nih.gov Researchers are investigating various heterocyclic compounds, including indole derivatives, as potential MDR modulators that can restore cancer cell sensitivity to conventional anticancer agents.

One strategy involves the development of compounds that directly inhibit the function of these efflux pumps. Studies on various molecular scaffolds have highlighted the importance of the trimethoxyphenyl moiety for this activity. For instance, research on quinazoline derivatives has shown that a 2-(3,4,5-trimethoxyphenyl) group can lead to the potent reversal of ABCG2-mediated multidrug resistance. nih.gov Similarly, in other classes of P-gp inhibitors, a 3,4,5-trimethoxy substitution pattern on a benzene (B151609) ring was found to be optimal for enhancing MDR reversal activity. rsc.org

Furthermore, indole-chalcone hybrids have demonstrated the ability to inhibit the growth of multidrug-resistant cancer cell lines, suggesting that the indole scaffold itself is a valuable component in designing agents to overcome MDR. acs.org These findings collectively suggest that indole-trimethoxyphenyl conjugates represent a promising template for developing novel agents to combat multidrug resistance in cancer, although specific research into the this compound isomer is still emerging.

Other Investigated Biological Activities of Indole Derivatives

Beyond their potential in overcoming MDR, indole derivatives featuring a trimethoxyphenyl substitution are being explored for a wide range of other biological activities.

Anti-inflammatory Properties and Cyclooxygenase Inhibition

Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are major targets for anti-inflammatory drugs. nih.govnih.gov The indole nucleus is a core structure in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov

Research into new anti-inflammatory agents has explored the role of the trimethoxyphenyl group. A study on 2-(trimethoxyphenyl)-thiazoles demonstrated that the trimethoxyphenyl moiety contributes significantly to their anti-inflammatory effects through COX inhibition. mdpi.comresearchgate.net Molecular docking studies of these compounds revealed interactions with key residues in the binding pockets of both COX-1 and COX-2 isoforms. researchgate.net One of the tested 2-(trimethoxyphenyl)-thiazole compounds showed a good selectivity index for COX-2, comparable to the established NSAID meloxicam. researchgate.netnih.gov These findings suggest that combining an indole nucleus with a trimethoxyphenyl ring, as seen in this compound, is a rational approach for designing novel COX inhibitors with potential anti-inflammatory activity.

Table 1: COX Inhibition Data for Representative 2-(Trimethoxyphenyl)-Thiazole Derivatives This table presents data for related trimethoxyphenyl compounds to illustrate the potential mechanism of action.

Compound ID% Inhibition of COX-1% Inhibition of COX-2
A2 80.8 ± 1.168.3 ± 4.1
A3 68.7 ± 2.475.2 ± 1.5
A4 81.3 ± 1.967.5 ± 2.3
A7 85.1 ± 1.569.3 ± 1.8
Meloxicam 65.4 ± 3.278.1 ± 0.9
Data sourced from studies on 2-(trimethoxyphenyl)-thiazoles. mdpi.comresearchgate.net

Antimicrobial Activity (Antibacterial and Antifungal)

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole scaffold is a common feature in many compounds exhibiting antibacterial and antifungal properties. nih.govmdpi.com Research has shown that conjugating the indole ring with other heterocyclic systems, such as 1,2,4-triazole, can yield compounds with significant antimicrobial potential. nih.govnih.gov

Studies on various indole-1,2,4-triazole conjugates have demonstrated a broad spectrum of activity. nih.govresearchgate.net For example, certain derivatives have shown potent antifungal activity against Candida tropicalis and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov In terms of antibacterial action, some indole-thiadiazole and indole-triazole compounds have displayed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The specific antimicrobial profile of this compound has not been extensively reported, but the established activity of related indole derivatives suggests it is a worthwhile area for future investigation.

Table 2: Antimicrobial Activity of Representative Indole-Triazole/Thiadiazole Derivatives This table showcases the antimicrobial potential of the indole scaffold against various pathogens.

OrganismCompound 2c (MIC µg/mL)Compound 3d (MIC µg/mL)Ciprofloxacin (MIC µg/mL)
Staphylococcus aureus12.56.256.25
MRSA3.1253.1256.25
Escherichia coli>50>500.09
Bacillus subtilis12.56.251.56
Candida albicans12.56.25-
Candida krusei12.56.25-
Data from a study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole. nih.govresearchgate.net

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Several classes of indole derivatives have been identified as potent anti-angiogenic agents.

One mechanism by which these compounds can exert their effects is through the inhibition of tubulin polymerization in endothelial cells, which disrupts the formation of the microtubule network required for cell migration and tube formation. nih.gov Research on novel hetero-aromatic chalcone hybrids, including structures that combine an indole ring with a trimethoxyphenyl moiety, has demonstrated significant inhibition of human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. frontiersin.org Similarly, other indole derivatives have been shown to possess anti-angiogenic activity in both in vitro and in vivo models, such as the zebrafish xenograft model. nih.gov These findings underscore the potential of the indole-trimethoxyphenyl scaffold as a source of new anti-angiogenic compounds.

Antioxidant Effects and Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The potential of a compound to act as an antioxidant is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govmdpi.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow which can be measured spectrophotometrically. nih.govyoutube.com The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to interact with and neutralize free radicals. While many natural and synthetic indole derivatives have been studied for their antioxidant capacity, specific data on the free radical scavenging activity of this compound is not yet widely available in the literature. However, the phenolic nature of many indole compounds suggests this is a promising area for investigation.

Enzyme Inhibitory Research Beyond Tubulin

While many indole-trimethoxyphenyl compounds are known for their potent inhibition of tubulin polymerization, the research scope extends to other crucial enzyme targets. As discussed previously, a primary area of investigation is the inhibition of COX enzymes, which is central to their anti-inflammatory effects. mdpi.comresearchgate.net

Beyond COX, the ability of related compounds to inhibit ABC transporters, which are ATP-dependent enzymes, is a key aspect of their potential to overcome multidrug resistance. nih.govrsc.org Furthermore, the broad biological activities of indole alkaloids suggest a wider range of enzyme interactions. For example, various indole derivatives have been investigated for their ability to inhibit other enzyme families, such as protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and other diseases. The unique structural arrangement of this compound makes it a candidate for screening against a variety of enzymatic targets to uncover novel therapeutic applications.

Structure Activity Relationship Sar Studies of 2 2,3,4 Trimethoxyphenyl 1h Indole Analogues

Influence of Substituent Position and Chemical Nature on the Indole (B1671886) Nucleus

The indole scaffold is a "privileged structure" in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents at different positions.

Effects of Substitution at C-2, C-3, and C-4 to C-7 Positions of the Indole Ring

Systematic modification of the indole ring in 2-phenylindole analogues has revealed that substitutions at several positions can influence their biological, particularly anticancer, activity.

C-2 Position: The C-2 position is occupied by the core 2,3,4-trimethoxyphenyl group. While this is a defining feature of the parent compound, variations in the phenyl ring substitution are discussed in section 6.2.

C-3 Position: Substitution at the C-3 position of the indole ring has been shown to be a critical determinant of activity in related 2-phenylindole series. For instance, the introduction of small, electron-withdrawing groups such as a formyl group can significantly enhance cytotoxic and tubulin polymerization inhibitory activities. In a study of methoxy-substituted 3-formyl-2-phenylindoles, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a highly potent compound, with IC50 values in the nanomolar range for cell growth inhibition. nih.gov This suggests that a formyl group at the C-3 position of 2-(2,3,4-trimethoxyphenyl)-1H-indole could also be beneficial for its activity.

C-4 to C-7 Positions: Substitutions on the benzo part of the indole ring also play a significant role in modulating the biological effects. The electronic properties and the position of these substituents are key factors. For example, in a series of 2-aryl-3-aroyl indoles, a methoxy (B1213986) group at the C-6 or C-7 position was found to be important for activity. Specifically, a 7-methoxy substituted analogue of a potent 2-aryl-3-aroyl indole showed comparable cytotoxicity and inhibition of tubulin assembly to the parent compound which had a 6-methoxy group. Current time information in Hyderabad, IN. Conversely, replacing the 6-methoxy group with a 6-hydroxy moiety led to a significant loss of activity. Current time information in Hyderabad, IN. These findings indicate that the presence and position of methoxy groups on the indole nucleus can fine-tune the biological activity of this compound analogues.

The following table summarizes the influence of substitutions at various positions on the indole ring of analogous 2-phenylindole compounds.

Position of Substitution Substituent Effect on Biological Activity
C-3Formyl (-CHO)Generally enhances cytotoxic and tubulin polymerization inhibitory activity.
C-6Methoxy (-OCH3)Often associated with potent biological activity.
C-6Hydroxy (-OH)Can lead to a significant decrease in activity compared to a methoxy group.
C-7Methoxy (-OCH3)Can maintain or even enhance biological activity.

Impact of N-Substitution on the Indole Nitrogen (1H-Indole vs. N-Alkyl Indoles)

Modification of the nitrogen atom of the indole ring is a common strategy in medicinal chemistry to alter the physicochemical properties and biological activity of indole-containing compounds.

In the context of 2-phenylindole analogues with anticancer properties, N-alkylation has been shown to have a significant impact. Studies on related combretastatin (B1194345) analogues have revealed that methyl substitution at the N-1 position of the indole can substantially enhance cytotoxic activities, in some cases by as much as 60-fold compared to the unsubstituted N-H counterpart. sciforum.net This suggests that the presence of a small alkyl group on the indole nitrogen can improve potency, possibly by increasing lipophilicity and cellular uptake, or by optimizing interactions with the biological target. Therefore, it is anticipated that N-alkylated derivatives of this compound, particularly N-methyl analogues, would exhibit enhanced biological efficacy.

Indole Nitrogen Substitution General Effect on Biological Activity
1H-Indole (N-H)Generally less potent than N-alkylated analogues in anticancer studies.
N-Alkyl Indoles (e.g., N-Methyl)Often leads to a significant increase in cytotoxic activity.

Role of Methoxy Group Positioning on the Indole Moiety

The position of methoxy groups on the indole ring itself is a critical factor influencing the biological activity of 2-phenylindole derivatives. As mentioned previously, studies on related 2-aryl-3-aroyl indoles have demonstrated that both 6-methoxy and 7-methoxy substitutions can result in potent compounds. Current time information in Hyderabad, IN. In one instance, a 7-methoxy analogue was found to be nearly equipotent to the 6-methoxy parent compound in terms of cytotoxicity and tubulin assembly inhibition. Current time information in Hyderabad, IN.

In another study focusing on indolyl-propenone derivatives, the position of the methoxy group on the indole ring was found to be a critical determinant of antiproliferative activity. nih.gov Specifically, a compound with a 6-methoxy group on the indole nucleus displayed the highest activity against several cancer cell lines. nih.gov These results underscore the importance of the strategic placement of methoxy substituents on the indole scaffold to achieve optimal biological outcomes.

Methoxy Group Position on Indole Observed Effect on Biological Activity in Analogues
C-6Often associated with high antiproliferative and tubulin-inhibiting activity.
C-7Can also lead to potent biological activity, sometimes comparable to C-6 substitution.

Importance of the Trimethoxyphenyl Moiety in Biological Efficacy

The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in a variety of biologically active compounds, most notably in tubulin polymerization inhibitors like combretastatin A-4. nih.gov

Criticality of the 2,3,4- or 3,4,5-Trimethoxy Substitution Pattern

The specific substitution pattern of the methoxy groups on the phenyl ring is crucial for the biological activity of 2-phenylindole analogues. The 3,4,5-trimethoxyphenyl arrangement, found in combretastatin A-4, is known to be essential for high-affinity binding to the colchicine binding site on tubulin. nih.gov

Comparative studies on related indole derivatives have consistently shown that the 3,4,5-trimethoxyphenyl ring confers greater potency than the 2,3,4-trimethoxyphenyl ring. sciforum.net This suggests that while the 2,3,4-trimethoxy substitution can still result in active compounds, it is generally a less favorable pattern for tubulin inhibition compared to the 3,4,5-isomer. The spatial arrangement of the methoxy groups in the 3,4,5-pattern appears to be optimal for interactions within the colchicine binding pocket of tubulin.

Trimethoxy Substitution Pattern General Impact on Biological Activity
2,3,4-TrimethoxyGenerally associated with lower potency compared to the 3,4,5-isomer.
3,4,5-TrimethoxyConsidered the optimal pattern for high-affinity tubulin binding and potent anticancer activity.

Stereochemical Requirements and Geometric Considerations of Linking Moieties

In many potent tubulin inhibitors based on the combretastatin scaffold, a cis-(Z) configuration of the linker, such as a double bond, is essential for maintaining the correct spatial orientation of the two aromatic rings for effective binding to tubulin. nih.gov The introduction of rigid heterocyclic linkers that mimic the cis geometry has been a successful strategy to overcome the issue of isomerization to the less active trans-(E) isomer.

For directly linked 2-phenylindoles, while there is no cis/trans isomerism of a linker, the dihedral angle between the indole and the trimethoxyphenyl ring planes is an important geometric parameter. This angle will be influenced by the steric and electronic nature of substituents on both rings. While specific studies on the stereochemical requirements of this compound are limited, it can be inferred from the broader class of tubulin inhibitors that a specific three-dimensional arrangement of the aromatic systems is necessary for optimal interaction with the target protein.

Optimization of Linker Chemistry and Bridging Units for Enhanced Activity

The nature of the linker and bridging units between the this compound core and other pharmacophoric elements plays a crucial role in modulating the biological activity of these analogues. Structure-activity relationship (SAR) studies have demonstrated that modifications in linker length, flexibility, and chemical composition can significantly impact potency and selectivity.

In the development of indole-based analogues as tubulin polymerization inhibitors, various linkers have been explored to connect the indole scaffold to other aryl rings, mimicking the structure of natural products like Combretastatin A-4 (CA-4). The goal is often to maintain a favorable conformation for binding to the colchicine site on tubulin while improving stability and pharmacokinetic properties. For instance, replacing the cis-double bond of CA-4, which is prone to isomerization to the inactive trans-isomer, with more stable bridging units has been a key strategy.

One successful approach has been the incorporation of a 1,2,4-triazole ring as a linker. This heterocyclic system provides a rigid connection and can participate in hydrogen bonding interactions within the target protein. Studies on indolyl-1,2,4-triazole hybrids have shown that this linker is beneficial for anticancer activity. Further optimization of this linkage, for example, by introducing an oxime moiety, has been shown to enhance cytotoxic effects. This enhancement may be attributed to the potential for the oxime to act as a nitric oxide donor or to form additional hydrogen bonds in the colchicine binding site nih.gov.

The substitution on the linker itself can also influence activity. For example, in a series of indole/1,2,4-triazole hybrids, the nature of the substituent on the triazole ring was found to be critical for cytotoxicity nih.gov.

Table 1 provides a summary of how different linker and bridging unit modifications in 2-aryl-1H-indole analogues have influenced their anticancer activity.

Linker/Bridging Unit Modification Impact on Anticancer Activity
Propenone Introduction of a propenone bridge between the indole and a trimethoxyphenyl ring.Generally potent, with activity influenced by substitution on the indole nitrogen and the position of methoxy groups on the indole ring.
1,2,4-Triazole Use of a 1,2,4-triazole ring to link the indole to another aryl group.Beneficial for activity; provides a rigid scaffold.
Oxime Conversion of a ketone bridge to an oxime.Enhanced cytotoxicity compared to the parent ketone.
Anilinic Nitrogen (NH) Replacement of sulfur, carbonyl, or methylene bridges with an NH moiety.Resulted in highly potent antiproliferative agents that target tubulin.

It has been observed that the choice of the bridging unit between the 3-position of the indole nucleus and the trimethoxyphenyl moiety is critical. A comparative study explored the replacement of sulfur, carbonyl, or methylene bridges with an anilinic nitrogen (NH) moiety. The rationale was that the NH group could act as both a hydrogen bond donor and acceptor. This modification led to the development of highly potent antiproliferative agents that target tubulin at the colchicine site nih.gov.

The length and flexibility of the linker are also important considerations. While specific studies on the this compound scaffold are limited in this regard, general principles suggest that an optimal linker length is required to position the pharmacophoric groups correctly in the binding pocket. Linker rigidity can also play a role, with more rigid linkers potentially reducing the entropic penalty upon binding, leading to higher affinity nih.govnih.govelsevierpure.com.

Identification of Key Pharmacophoric Features for Specific Biological Outcomes

The biological activity of this compound analogues is dictated by a combination of key pharmacophoric features, which are the essential structural elements and their spatial arrangement required for interaction with a specific biological target. For anticancer activity, particularly as tubulin polymerization inhibitors, several key features have been identified through extensive SAR studies and computational modeling.

The trimethoxyphenyl (TMP) moiety is a well-established and crucial pharmacophore for binding to the colchicine site of tubulin nih.govnih.gov. The three methoxy groups are involved in critical hydrogen bonding and hydrophobic interactions within the binding pocket. While the 3,4,5-trimethoxyphenyl substitution pattern is most common in potent tubulin inhibitors, studies have also explored other substitution patterns. For instance, in some series of combretastatin analogues, derivatives with a 3,4,5-trimethoxyphenyl ring were found to be more potent than those with a 2,3,4-trimethoxyphenyl ring nih.gov.

The indole scaffold itself serves as a "privileged structure" in medicinal chemistry, acting as a versatile core for a wide range of biologically active compounds nih.gov. In the context of tubulin inhibitors, the indole ring often mimics one of the aryl rings of combretastatin A-4 and engages in hydrophobic interactions within the colchicine binding site. The substitution pattern on the indole ring is also a determinant of activity. For example, substitutions at the 3-position of the indole with groups like cyano, methoxycarbonyl, formyl, and hydroxyiminomethyl have been shown to restore potent tubulin polymerization inhibition and cytotoxicity in certain analogue series nih.gov.

Pharmacophore models for tubulin inhibitors targeting the colchicine binding site typically include a combination of features derived from potent ligands. A representative pharmacophore model might consist of:

Hydrogen Bond Acceptors/Donors: The methoxy groups of the TMP moiety and specific atoms on the linker or indole ring can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the binding site, such as Cys241 nih.gov.

Aromatic/Hydrophobic Regions: The trimethoxyphenyl ring and the indole nucleus provide essential hydrophobic and aromatic features that interact with hydrophobic pockets within the colchicine binding site, involving residues like Leu248, Leu255, Asn258, and Met259 nih.gov.

Spatial Arrangement: The relative orientation of the TMP ring and the indole scaffold, dictated by the linker chemistry, is critical for optimal binding.

Table 2 summarizes the key pharmacophoric features of 2-aryl-1H-indole analogues and their contribution to anticancer activity.

Pharmacophoric Feature Structural Element Contribution to Anticancer Activity
Trimethoxyphenyl (TMP) Moiety 2,3,4- or 3,4,5-trimethoxyphenyl ringEssential for binding to the colchicine site on tubulin; methoxy groups form key hydrogen bonds.
Indole Nucleus 1H-indole ringActs as a hydrophobic and aromatic core, mimicking an aryl ring of CA-4.
Substituents on Indole Groups at the N-1 and C-3 positionsModulate activity; for example, a hydrogen on the indole nitrogen can be crucial, and specific groups at C-3 can enhance potency.
Linker/Bridging Unit Various chemical moieties (e.g., propenone, triazole, NH)Determines the spatial orientation of the aryl rings and can participate in binding interactions.

In Vitro Metabolic Stability and Biotransformation Studies

Assessment of Metabolic Half-Life in Hepatic Microsomal Systems (e.g., Mouse, Rat, Human Liver Microsomes)

The initial step in evaluating the metabolic stability of a compound like 2-(2,3,4-trimethoxyphenyl)-1H-indole involves determining its metabolic half-life (t½) in various hepatic microsomal systems. Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are responsible for the majority of phase I metabolic reactions. mdpi.com

The experimental protocol typically involves incubating the test compound at a known concentration with liver microsomes from different species (e.g., mouse, rat, human) in the presence of necessary cofactors, most importantly NADPH, which is essential for CYP450 activity. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured, usually by a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound allows for the calculation of the in vitro half-life and the intrinsic clearance (CLint), which are key indicators of its metabolic stability. pharmafocusasia.combohrium.com Compounds that are rapidly metabolized will have a short half-life, while those that are more stable will have a longer half-life. Although specific data for this compound is not available, studies on other indole (B1671886) derivatives have shown that the indole nucleus can be susceptible to rapid metabolism. nih.gov

Table 1: Representative Data Table for Metabolic Half-Life Assessment No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

Species Microsomal Protein (mg/mL) Initial Compound Concentration (µM) In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Mouse 0.5 1 Data not available Data not available
Rat 0.5 1 Data not available Data not available

Identification and Characterization of In Vitro Metabolites

Following the assessment of metabolic stability, the next step is to identify the metabolites formed during the incubation. This process, known as metabolite profiling or biotransformation, helps to understand the metabolic pathways the compound undergoes. The same incubation samples used for determining the half-life can be analyzed to detect the appearance of new molecular species.

High-resolution mass spectrometry is the primary tool for this analysis, as it can detect and provide accurate mass measurements of potential metabolites. Common metabolic reactions for indole-containing compounds include hydroxylation, demethylation, and oxidation. For this compound, potential metabolic transformations could include:

Hydroxylation of the indole ring or the phenyl ring.

O-demethylation of one or more of the three methoxy (B1213986) groups on the trimethoxyphenyl moiety.

Oxidation of the indole ring to form oxindole derivatives.

The exact structure of these metabolites would be elucidated using techniques like tandem mass spectrometry (MS/MS), which provides fragmentation patterns that help to pinpoint the site of metabolic modification.

Table 2: Potential In Vitro Metabolites of this compound This table is hypothetical and based on common metabolic pathways for related structures, as no specific metabolite identification studies for this compound are publicly available.

Metabolite ID Proposed Biotransformation Mass Shift from Parent
M1 Monohydroxylation +16 Da
M2 O-Demethylation -14 Da
M3 Dihydroxylation +32 Da

Elucidation of Cytochrome P450 (CYP450) Isoforms Involved in Metabolism

Once the major metabolic pathways are identified, it is important to determine which specific CYP450 isoforms are responsible for the metabolism of this compound. The human liver expresses several key CYP isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the vast majority of drugs. nih.gov Studies on the basic indole structure have implicated CYP2E1 as a major enzyme in its oxidation to indoxyl in rats and humans. nih.govnih.gov

Several experimental approaches can be used to identify the responsible isoforms:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of commercially available, single human CYP isoforms to see which ones are capable of metabolizing it.

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Understanding which CYP isoforms metabolize the compound is crucial for predicting potential drug-drug interactions.

Table 3: Hypothetical Results of a CYP450 Isoform Mapping Study This table illustrates the expected format for presenting data from a reaction phenotyping study. No such data is currently available for this compound.

CYP450 Isoform Relative Metabolism (%)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

Influence of Structural Modifications on Metabolic Stability Profiles

Investigating the structure-metabolism relationship (SMR) is a key strategy in medicinal chemistry to optimize the metabolic stability of a lead compound. By making systematic structural modifications, researchers can block or alter the sites of metabolism to improve the compound's pharmacokinetic properties. pharmafocusasia.com

For this compound, several modifications could hypothetically be explored to enhance metabolic stability:

Blocking Sites of Hydroxylation: Introducing atoms like fluorine at positions susceptible to hydroxylation can prevent this metabolic pathway due to the strength of the carbon-fluorine bond.

Modifying Methoxy Groups: Altering the methoxy substituents on the phenyl ring could influence the rate of O-demethylation. For example, replacing a methoxy group with a more stable ether or a non-metabolizable group.

Substitution on the Indole Nitrogen: Adding a substituent to the nitrogen of the indole ring can sometimes alter the electronic properties of the ring system and affect its susceptibility to oxidation.

These modified analogs would then be subjected to the same in vitro metabolic stability assays to determine if the changes resulted in an improved metabolic profile, such as a longer half-life. This iterative process is fundamental to optimizing a drug candidate for further development.

Future Research Directions and Unexplored Avenues for 2 2,3,4 Trimethoxyphenyl 1h Indole Research

Design and Targeted Synthesis of Novel Derivatives with Improved Selectivity and Potency

The core structure of 2-(2,3,4-trimethoxyphenyl)-1H-indole offers numerous avenues for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future synthetic endeavors should focus on a rational, target-driven approach to derivatization.

Key areas for synthetic exploration include:

Substitution on the Indole (B1671886) Ring: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino) at different positions of the indole nucleus can significantly influence the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Trimethoxy Phenyl Ring: Altering the substitution pattern of the methoxy (B1213986) groups on the phenyl ring or replacing them with other electron-donating or electron-withdrawing groups can modulate the compound's activity and selectivity.

Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings onto the indole or phenyl scaffold can introduce new interaction points with biological targets and potentially lead to novel mechanisms of action.

The synthesis of these novel derivatives will likely involve established synthetic methodologies for indole synthesis, such as the Fischer, Bischler, or Larock indole syntheses, followed by functional group manipulations. The table below outlines potential synthetic strategies for generating diverse analogs.

Modification Strategy Synthetic Approach Potential Outcome
Indole Ring SubstitutionElectrophilic aromatic substitution (e.g., halogenation, nitration) followed by reduction or further functionalization.Enhanced potency and selectivity.
Phenyl Ring ModificationSynthesis of substituted phenylacetylenes for use in Larock annulation.Modulation of target binding affinity.
N-FunctionalizationDeprotonation of the indole NH followed by reaction with alkyl halides or acyl chlorides.Improved pharmacokinetic properties.
Heterocycle IncorporationCondensation reactions or multi-component reactions to build heterocyclic rings onto the core scaffold.Novel biological activities and multi-target profiles.

Advanced Computational Modeling for Predictive Structure-Activity Relationships and De Novo Design

To guide the synthetic efforts and accelerate the discovery of potent and selective analogs, advanced computational modeling techniques are indispensable. These in silico methods can provide valuable insights into the structure-activity relationships (SAR) and help in the de novo design of novel compounds with desired properties.

Key computational approaches to be employed:

Quantitative Structure-Activity Relationship (QSAR): Development of robust QSAR models can help predict the biological activity of newly designed compounds based on their physicochemical properties and structural features.

Molecular Docking: Docking studies can be used to predict the binding modes of this compound derivatives within the active sites of various biological targets, providing a rationale for observed activities and guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the binding complex and the role of conformational changes in biological activity.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of this class of compounds can aid in the virtual screening of large compound libraries to identify new hits.

De Novo Design: Algorithmic approaches can be used to design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target.

Exploration of Underexplored Biological Targets and Signaling Pathways

While the trimethoxyphenyl moiety is often associated with anticancer activity through tubulin inhibition, the full spectrum of biological targets for this compound remains largely unexplored. A systematic investigation into its mechanism of action against a broader range of biological targets is warranted.

Potential underexplored targets and pathways include:

Protein Kinases: Many indole derivatives are known to be potent kinase inhibitors. Screening this compound and its analogs against a panel of kinases could reveal novel anticancer or anti-inflammatory agents.

G-Protein Coupled Receptors (GPCRs): The indole scaffold is a common feature in many ligands for GPCRs, such as serotonin and dopamine receptors. Investigating the interaction of this compound with various GPCRs could lead to new treatments for neurological and psychiatric disorders.

Enzymes involved in Neuroinflammation: Given the anti-inflammatory potential of some indole derivatives, exploring the effect of this compound on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) could be a fruitful area of research.

Nuclear Receptors: Some small molecules with indole scaffolds have been shown to modulate the activity of nuclear receptors. Investigating the effect of this compound on these receptors could open up new therapeutic avenues for metabolic diseases and cancer.

Ion Channels: The modulation of ion channel activity by small molecules is a key mechanism for many drugs. Screening this compound against a variety of ion channels could identify novel therapeutic agents for cardiovascular or neurological conditions.

Development of Advanced Analytical Techniques for Comprehensive Characterization in Complex Biological Matrices

To facilitate preclinical and clinical development, robust and sensitive analytical methods are required for the quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Future research in this area should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of highly sensitive and specific LC-MS/MS methods will be crucial for pharmacokinetic studies, enabling the determination of drug concentrations, absorption, distribution, metabolism, and excretion (ADME) profiles.

High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for the identification and structural elucidation of unknown metabolites, providing valuable insights into the metabolic fate of the parent compound.

Capillary Electrophoresis (CE): CE-based methods can offer an alternative and complementary approach for the analysis of the parent compound and its charged metabolites.

Immunoassays: The development of specific antibodies could enable the creation of rapid and high-throughput immunoassays for screening and monitoring purposes.

The following table summarizes the potential applications of various analytical techniques.

Analytical Technique Application Advantages
LC-MS/MSPharmacokinetic studies, therapeutic drug monitoring.High sensitivity and specificity.
HRMSMetabolite identification and structural elucidation.Accurate mass measurement.
Capillary ElectrophoresisAnalysis of charged metabolites, chiral separations.High separation efficiency.
ImmunoassaysHigh-throughput screening, point-of-care testing.Rapidity and ease of use.

Investigation of Multi-Targeting Strategies for Complex Diseases

The inherent structural features of the this compound scaffold make it an attractive candidate for the development of multi-target-directed ligands (MTDLs). Such agents, capable of modulating multiple biological targets simultaneously, hold great promise for the treatment of complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov

Future research should explore:

Rational Design of MTDLs: By integrating knowledge of the SAR for different targets, novel derivatives can be designed to interact with multiple desired proteins. For example, combining the tubulin-inhibiting properties of the trimethoxyphenyl moiety with a kinase-inhibiting pharmacophore on the indole ring could lead to potent and synergistic anticancer agents.

Hybrid Molecule Synthesis: Synthesizing hybrid molecules that covalently link the this compound scaffold to another known pharmacophore is a promising strategy for creating MTDLs.

Systems Biology Approaches: Utilizing systems biology to understand the complex interplay of signaling pathways in disease can help in the identification of optimal target combinations for MTDL design.

Preclinical Evaluation of MTDLs: Rigorous preclinical evaluation of newly designed MTDLs in relevant disease models will be essential to validate their therapeutic potential and assess their safety profiles.

The exploration of these future research directions will undoubtedly pave the way for the development of novel and effective therapies based on the this compound scaffold, ultimately benefiting patients with a wide range of debilitating diseases.

Q & A

Q. What are the optimal synthetic routes for 2-(2,3,4-trimethoxyphenyl)-1H-indole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of indole derivatives often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. For example, heterocyclic substituents at the C-2 position can be introduced using furan- or thiophene-based boronic acids under inert atmospheres (argon) with catalysts like Pd(OAc)₂ or Pd(PPh₃)₄. Reaction temperatures (60–100°C) and solvents (THF, dioxane) significantly affect yields, as seen in compounds with 38–83% yields . Purification via column chromatography and characterization by melting point, NMR, and MS are critical for confirming purity and structure .

Q. How can researchers confirm the structural integrity of this compound analogs?

  • Methodological Answer : Use a combination of analytical techniques:
  • ¹H/¹³C NMR : Identify methoxy group signals (δ 3.8–4.0 ppm for OCH₃) and aromatic proton environments. For example, 5-methoxy derivatives show distinct splitting patterns (e.g., δ 6.82 ppm for dd coupling) .
  • IR Spectroscopy : Confirm thioether (C-S) or carbonyl (C=O) functional groups (e.g., 1604 cm⁻¹ for aromatic C=C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₈H₂₀NO₄⁺ with m/z 314.1387) .

Q. What preliminary assays are used to evaluate the biological activity of these compounds?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT or similar assays on cancer cell lines (e.g., NIH3T3 Shh-LII cells) to measure IC₅₀ values. Compounds like 2-(thiophen-2-yl)-3-[(3′,4′,5′-trimethoxyphenyl)thio]-1H-indole show potent activity (IC₅₀ < 1 µM) .
  • Tubulin Polymerization Inhibition : Monitor microtubule dynamics via fluorescence-based assays. Derivatives with arylthio groups at C-3 exhibit enhanced inhibition, correlating with cytotoxic effects .

Advanced Research Questions

Q. How do structural modifications at the C-2 position impact potency in tubulin-binding indole derivatives?

  • Methodological Answer : SAR studies reveal that electron-rich heterocycles (e.g., thiophene, benzofuran) at C-2 enhance tubulin binding. For example:
  • Thiophene-substituted analogs (e.g., compound 70 ) show higher cytotoxicity (IC₅₀ = 0.12 µM) due to improved hydrophobic interactions .
  • Imidazole or triazole substituents (e.g., compound 18 ) reduce potency, suggesting steric hindrance or electronic effects disrupt binding .
    Computational docking and comparative IC₅₀ data across analogs are essential for validating these trends .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer :
  • Dose-Response Reproducibility : Test compounds across multiple cell lines and labs to control for variability in assay conditions. For instance, discrepancies in Hedgehog (Hh) pathway inhibition (e.g., compound 81 ) may arise from differences in luciferase reporter sensitivity .
  • Metabolic Stability Assessment : Use liver microsome assays to identify if rapid degradation (e.g., cytochrome P450 metabolism) underlies inconsistent in vivo/in vitro results .

Q. How can researchers design experiments to elucidate the mechanism of Hedgehog (Hh) signaling inhibition by these compounds?

  • Methodological Answer :
  • Luciferase Reporter Assays : Measure Hh pathway activity in Shh-LII cells treated with derivatives (e.g., compound 81 ) .
  • Western Blotting : Quantify downstream effectors like Gli1 or Ptch1 protein levels.
  • Co-Treatment with Agonists : Use smoothened (SMO) agonists (e.g., SAG) to confirm target specificity .

Q. What methodologies improve the solubility and bioavailability of highly lipophilic this compound analogs?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the C-5 methoxy position.
  • Nanoparticle Formulation : Encapsulate compounds in PEGylated liposomes to enhance aqueous dispersion.
  • LogP Optimization : Replace trimethoxyphenyl with polar substituents (e.g., sulfonamides) while maintaining tubulin affinity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze SAR data to prioritize compounds for preclinical development?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity, steric bulk) with bioactivity.
  • Cluster Analysis : Group compounds by IC₅₀ profiles across cell lines to identify broad-spectrum candidates .

Q. What techniques validate the stability of these compounds under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate compounds in buffers (pH 1–8) and monitor degradation via HPLC.
  • Plasma Stability Assays : Measure half-life in human plasma at 37°C. Thioether-containing derivatives (e.g., compound 8 ) often show improved stability over ether-linked analogs .

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